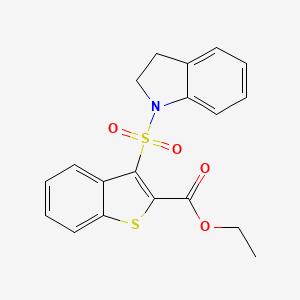

ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate

Description

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted at position 2 with an ethyl carboxylate group and at position 3 with a sulfonylated 2,3-dihydroindole moiety. The sulfonyl group enhances electron-withdrawing properties, while the ethyl ester contributes to lipophilicity.

Properties

IUPAC Name |

ethyl 3-(2,3-dihydroindol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(14-8-4-6-10-16(14)25-17)26(22,23)20-12-11-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYLUJOJHNLGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which can be functionalized through sulfonylation and subsequent coupling with an indole derivative. The final step often involves esterification to introduce the ethyl ester group. Reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate exhibit significant anticancer properties. For instance, sulfonamide derivatives have been designed as molecular hybrids that show promising results against various cancer cell lines. These compounds induce apoptosis and cell cycle arrest, particularly in cells with wild-type and mutant p53 pathways, suggesting their potential as anticancer agents .

Case Study: Molecular Hybrid Design

A study synthesized novel sulfonamide derivatives incorporating indole and benzothiophene structures. These compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. The results demonstrated that these hybrids could effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the pathogenesis of diseases such as Alzheimer’s and diabetes.

Enzyme Inhibition Results

- Acetylcholinesterase Inhibition : Compounds derived from similar structures have shown significant AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. The structure-activity relationship studies indicate that modifications can enhance inhibitory potency .

- α-Glucosidase Inhibition : Some derivatives exhibited substantial inhibitory activity against α-glucosidase, suggesting their potential use in managing type 2 diabetes mellitus by delaying carbohydrate absorption .

Antibacterial Properties

This compound and its derivatives have been screened for antibacterial activity against both standard and clinical strains. The results indicate varying degrees of effectiveness, with some compounds showing significant inhibition against resistant bacterial strains .

Case Study: Antibacterial Screening

A comprehensive study evaluated the antibacterial effects of several sulfonamide derivatives against pathogenic bacteria. The findings revealed that specific modifications to the benzothiophene core increased the antibacterial efficacy, making these compounds viable candidates for further development as antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in relation to neurodegenerative diseases. Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, which are hallmarks of neurodegenerative conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Sulfonation | Sulfonyl chloride | Formation of sulfonamide |

| 2 | Esterification | Ethanol + acid catalyst | Ethyl ester formation |

| 3 | Cyclization | Indole derivative | Formation of benzothiophene structure |

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and benzothiophene moieties can engage in various non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Analogues:

Methyl 3-[(Nitrophenyl)Amino]-1-Benzothiophene-2-Carboxylates (3i, 3j, 3k) Substituents: Nitro-substituted phenylamino groups at position 3 of the benzothiophene ring. Synthesis: Copper-catalyzed cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with nitro-substituted iodobenzenes. Yields range from 60% to 79%, depending on nitro group position.

3-Chloro-N-[4-(2,3-Dihydro-1H-Indol-1-Ylsulfonyl)Phenyl]-1-Benzothiophene-2-Carboxamide

- Substituents : Chloro group at position 3 and a carboxamide-linked phenylsulfonyl dihydroindole.

- Molecular Weight : 468.98 g/mol (vs. ~407.47 g/mol for the target compound).

- Key Differences : The carboxamide and chloro substituents enhance hydrogen-bonding capacity and steric bulk compared to the ethyl ester in the target compound.

Indol-2(3H)-One Derivatives (e.g., 3-(2-Benzylamino)Ethyl-3-Phenyl-) Substituents: Benzylamino and phenyl groups on an indole scaffold. Key Differences: Lack of a benzothiophene core and sulfonyl group reduces structural similarity but highlights the versatility of indole derivatives in drug design.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield (%) |

|---|---|---|---|---|

| Target Compound | C19H17NO4S2 (estimated) | 407.47 | Ethyl ester, sulfonyl dihydroindole | N/A |

| Methyl 3-[(4-Nitrophenyl)Amino]-... (3i) | C16H12N2O4S | 328.34 | Methyl ester, 4-nitroanilino | 60 |

| 3-Chloro-N-[4-(Dihydroindolylsulfonyl)... | C23H17ClN2O3S2 | 468.98 | Chloro, carboxamide, sulfonyl dihydroindole | N/A |

Table 2: Spectral Data Highlights

Property and Reactivity Trends

- Lipophilicity : The ethyl ester in the target compound increases lipophilicity compared to methyl esters (3i–k) and carboxamides ().

- Electron Effects : Sulfonyl and nitro groups are electron-withdrawing, but the sulfonyl group in the target compound may offer better stability than nitro groups, which are prone to reduction.

- Biological Implications : The sulfonamide moiety in the target and compounds is associated with protease or kinase inhibition, while nitro groups (3i–k) may confer antibacterial or antiparasitic activity.

Biological Activity

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety, a benzothiophene ring, and a sulfonyl group. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The process often includes the formation of the sulfonamide linkage and subsequent esterification to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related indole derivatives. For instance, γ-carboline derivatives derived from indoles exhibited significant cytotoxicity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (A549) cancer cells. These compounds showed IC50 values in the micromolar range, indicating potent activity comparable to standard chemotherapeutics like doxorubicin .

Table 1: IC50 Values of Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| γ-Carboline 3ac | MCF-7 | 0.5 |

| γ-Carboline 3bc | HeLa | 0.25 |

| γ-Carboline 3ca | A549 | 0.75 |

Antibacterial Activity

The compound's structural analogs have also been evaluated for antibacterial properties. For example, certain benzo[b]thiophene derivatives demonstrated activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) indicating potential as antibacterial agents. The hydrophobicity and structural rigidity of these compounds were found to correlate with their biological activity .

Table 2: Minimum Inhibitory Concentrations (MIC) Against S. aureus

| Compound | MIC (µg/mL) |

|---|---|

| Compound III.a | 64 |

| Compound III.b | >256 |

| Compound III.c | >256 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the indole moiety plays a crucial role in modulating cellular pathways involved in apoptosis and cell proliferation.

Case Studies

In a notable case study, researchers investigated the cytotoxic effects of a series of indole-based compounds on human cancer cell lines. The study found that compounds with similar structural features to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Optimization Strategies :

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Yield Improvement : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reflux times (4–8 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for benzothiophene protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 3.5–4.0 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .

- HSQC/HMBC : Confirm connectivity between the sulfonyl group and benzothiophene core .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Q. Resolution Strategies :

Comparative Analysis : Use standardized assays (e.g., ISO-certified enzymatic kits) to retest under identical conditions .

Computational Modeling : Perform molecular docking to assess binding affinity variations due to substituent effects (e.g., indole sulfonyl vs. phenyl sulfonyl) .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., EC₀ ranges for kinase inhibition) .

Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Variable Substituent Libraries : Synthesize derivatives with systematic modifications (e.g., indole ring substitution, ester chain length) .

- Biological Testing :

- Primary Assays : High-throughput screening (HTS) against target enzymes (e.g., COX-2, kinases) .

- Secondary Assays : Dose-response curves (IC₀ determination) and selectivity profiling against related targets .

- Data Correlation : Use QSAR models to link electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. Example SAR Table :

| Derivative | R Group (Sulfonyl) | IC₀ (μM) COX-2 | Selectivity (COX-2/COX-1) |

|---|---|---|---|

| 1 | 2,3-Dihydroindole | 0.12 | 25:1 |

| 2 | 3-Ethylphenyl | 0.45 | 8:1 |

| 3 | 3,5-Dimethylphenyl | 0.87 | 3:1 |

Advanced: How should researchers assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

- Environmental Persistence :

- Ecotoxicology :

Q. Experimental Design :

- Controlled Variables : Temperature, pH, microbial activity.

- Replicates : Minimum 3 replicates per condition to ensure statistical validity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Tightly sealed containers in a cool (<20°C), ventilated area away from light .

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.